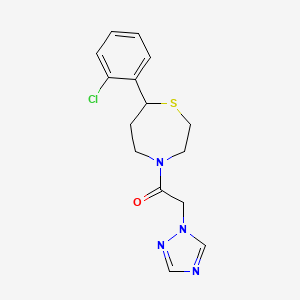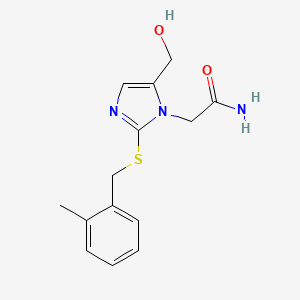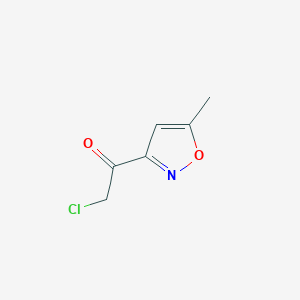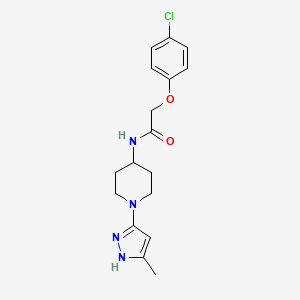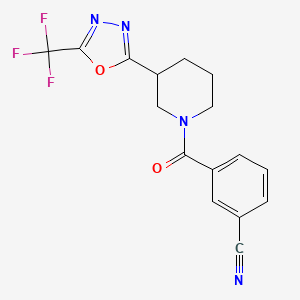![molecular formula C22H24N2O3 B3000434 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide CAS No. 851402-88-5](/img/structure/B3000434.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide is a synthetic molecule that appears to be related to various quinoline and benzamide derivatives. These types of compounds are often explored for their potential biological activities and can be synthesized through various chemical reactions involving cyclization and functionalization of different precursors.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported using metal-catalyzed annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . Although the specific synthesis of this compound is not detailed, similar catalytic systems could potentially be employed for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and confirmed by X-ray analysis . The presence of directing groups in these molecules, such as N,O-bidentate groups, suggests that they could be suitable for further functionalization through metal-catalyzed C–H bond activation . The molecular structure is crucial for the biological activity of these compounds, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which includes a detailed comparison of optimized geometric bond lengths and angles obtained by DFT with X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be complex, involving multiple steps and intermediates. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate involved cyclization of an acetylamino thioacylhydrazone . These reactions often require specific conditions and catalysts to proceed in the desired manner, and the presence of electron-withdrawing or electron-donating groups can significantly influence the outcome.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the study of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed that modifications to the amide bond and alkyl chain can affect the compound's affinity for dopamine receptors . This suggests that slight changes in the molecular structure of this compound could also impact its physical properties and potential receptor affinities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Quinoline derivatives are synthesized through various methods, including multicomponent reactions and catalysis, due to their importance in pharmaceuticals and materials science. For instance, the synthesis of quinoline and naphthyridine carboxylic acids involves efficient methods that are scalable for large-scale manufacturing, highlighting the significance of these compounds in synthetic chemistry and their potential as intermediates for further chemical transformations (Bänziger et al., 2000).
Biological Activities
Quinoline derivatives have been studied for their psycho- and neurotropic properties, with certain compounds showing sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. This suggests their potential application in developing treatments for neurological disorders and conditions related to cognitive impairment and anxiety (Podolsky et al., 2017).
Antibacterial Applications
The antibacterial activity of quinoline derivatives has been explored, with some compounds demonstrating moderate effectiveness against bacterial growth, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents to address the challenge of antibiotic resistance (Asghari et al., 2014).
Molecular Studies and Inhibition Efficiencies
Quinoline derivatives are also subjects of molecular studies to understand their inhibition efficiencies in corrosion processes, indicating their potential applications in material protection and preservation. Quantum chemical calculations have been used to determine the relationship between molecular structure and inhibition efficiency, providing insights into their applications in protecting metals against corrosion (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-7-5-16(6-8-19)21(25)23-10-9-17-13-18-11-14(2)15(3)12-20(18)24-22(17)26/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDHFXIWZQLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)
![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)
